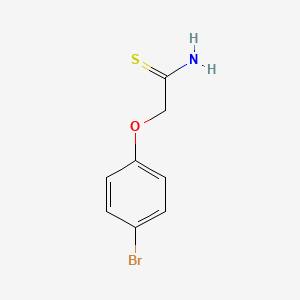

2-(4-Bromophenoxy)ethanethioamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Bromophenoxy)ethanethioamide has been reported in the literature. For instance, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13C NMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenoxy)ethanethioamide has been analyzed using various techniques. XRD studies have confirmed the crystal structure of similar compounds . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenoxy)ethanethioamide include a molecular weight of 246.13 g/mol. Physical properties such as color, density, hardness, and melting and boiling points are typically observed or measured without changing the identity of the substance .Applications De Recherche Scientifique

Coordination Chemistry and Metal Complexes

The compound has been investigated for its coordination behavior with metal ions. For instance, a coordination polymer of nickel(II) with 2-(4-bromophenoxy)acetohydrazide was synthesized and characterized. The complex exhibited a polymeric structure, with the ligand coordinating through its carbonyl oxygen and amine nitrogen. Isopropanol and chlorine atoms served as bridges between two metal atoms .

Antibacterial and Antifungal Activities

Hydrazide derivatives, including those containing an aromatic fragment like 2-(4-bromophenoxy)ethanethioamide, have shown promise as antibacterial and antifungal agents. The nature of substituents attached to the benzene ring significantly influences their activity .

Antiviral Properties

Benzotriazole-N-substituted acetohydrazide derivatives, similar to our compound, exhibit potent antiviral activity. They effectively inhibit glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .

Biological and Medicinal Chemistry

Researchers explore the compound’s potential as a starting material for synthesizing novel biologically active derivatives. Its hydrazide functional group makes it valuable for drug development, especially in the context of antituberculosis, antibacterial, and antimicrobial pharmaceuticals .

Materials Science and Polymer Chemistry

Given its unique structure, 2-(4-bromophenoxy)ethanethioamide could serve as a building block for designing new materials or polymers. Investigating its reactivity with other functional groups may lead to innovative materials with specific properties .

Organic Synthesis and Chemical Reactions

Chemists may employ this compound in various synthetic routes. Its bromophenoxy group can participate in cross-coupling reactions, allowing access to diverse chemical scaffolds. Additionally, the thioamide moiety offers intriguing reactivity patterns .

Safety and Hazards

Orientations Futures

Propriétés

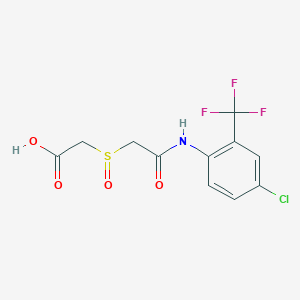

IUPAC Name |

2-(4-bromophenoxy)ethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZCIKFWHCIFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=S)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenoxy)ethanethioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[(Z)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]acetamide](/img/structure/B3036460.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazole-4-carboxamide](/img/structure/B3036462.png)

![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036468.png)

![3-[(4-Bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole](/img/structure/B3036471.png)

![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3036472.png)

![4-chlorobenzyl {4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036473.png)

![N-(2,3-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036475.png)

![4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036476.png)

![3-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3036480.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-5-[(phenylsulfonyl)methyl]-1H-imidazole](/img/structure/B3036481.png)